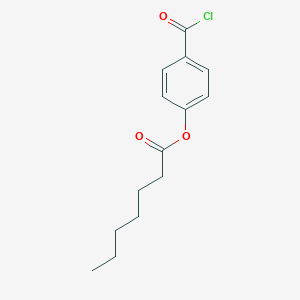
4-(Chlorocarbonyl)phenyl heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chlorocarbonyl)phenyl heptanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonyl group attached to a phenyl ring, which is further connected to a heptanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorocarbonyl)phenyl heptanoate typically involves the esterification of 4-(Chlorocarbonyl)benzoic acid with heptanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Chlorocarbonyl)phenyl heptanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of 4-(Chlorocarbonyl)benzoic acid and heptanoic acid.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted esters or amides.
Hydrolysis: 4-(Chlorocarbonyl)benzoic acid and heptanoic acid.
Reduction: 4-(Hydroxymethyl)phenyl heptanoate.
Scientific Research Applications
Chemistry: 4-(Chlorocarbonyl)phenyl heptanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the effects of ester derivatives on biological systems. It may also be explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.
Industry: In the industrial sector, this compound can be utilized in the production of polymers and resins. Its reactivity makes it suitable for incorporation into materials that require specific functional groups for cross-linking or other chemical modifications.
Mechanism of Action
The mechanism of action of 4-(Chlorocarbonyl)phenyl heptanoate primarily involves its reactivity towards nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to participate in various chemical transformations, leading to the formation of new bonds and functional groups.
Molecular Targets and Pathways: In biological systems, the ester bond in this compound can be hydrolyzed by esterases, releasing the corresponding acids. These acids can then interact with cellular targets, potentially influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
4-(Chlorocarbonyl)benzoic acid: Similar structure but lacks the heptanoate chain.
4-(Hydroxymethyl)phenyl heptanoate: Similar structure but with a hydroxyl group instead of a chlorocarbonyl group.
4-(Methoxycarbonyl)phenyl heptanoate: Similar structure but with a methoxycarbonyl group instead of a chlorocarbonyl group.
Uniqueness: 4-(Chlorocarbonyl)phenyl heptanoate is unique due to the presence of both a chlorocarbonyl group and a heptanoate chain. This combination of functional groups imparts distinct reactivity and properties, making it a versatile compound for various applications in organic synthesis and material science.
Properties
CAS No. |
54963-71-2 |
|---|---|
Molecular Formula |
C14H17ClO3 |
Molecular Weight |
268.73 g/mol |
IUPAC Name |
(4-carbonochloridoylphenyl) heptanoate |
InChI |
InChI=1S/C14H17ClO3/c1-2-3-4-5-6-13(16)18-12-9-7-11(8-10-12)14(15)17/h7-10H,2-6H2,1H3 |
InChI Key |
SSYVIRDHEJGVCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OC1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















